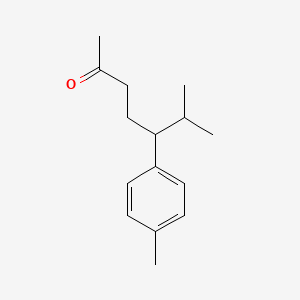
6-Methyl-5-(4-methylphenyl)heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(4-methylphenyl)heptan-2-one is an organic compound with the molecular formula C15H22O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4-methylphenyl)heptan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent (RMgX) reacts with a ketone or aldehyde to form a tertiary alcohol, which is then oxidized to yield the desired ketone. The reaction conditions usually involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts acylation due to its efficiency and scalability. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-(4-methylphenyl)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups attached to the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methyl-5-(4-methylphenyl)heptan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-(4-methylphenyl)heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group plays a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the active sites of enzymes. This interaction can modulate the activity of the enzyme or receptor, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-5-hepten-2-one: A structurally similar compound with a double bond in the heptane chain.
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: Contains a furan ring instead of a phenyl group.
2-Heptanone: A simpler ketone with a shorter carbon chain.
Uniqueness
6-Methyl-5-(4-methylphenyl)heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
919282-88-5 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
6-methyl-5-(4-methylphenyl)heptan-2-one |
InChI |
InChI=1S/C15H22O/c1-11(2)15(10-7-13(4)16)14-8-5-12(3)6-9-14/h5-6,8-9,11,15H,7,10H2,1-4H3 |
Clave InChI |
JEPAXNFSAHIYJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CCC(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


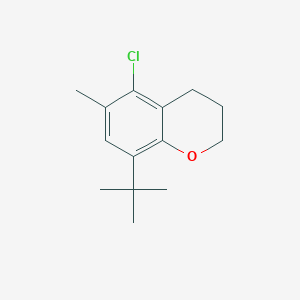
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
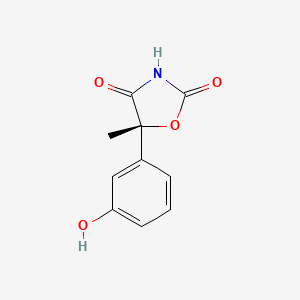

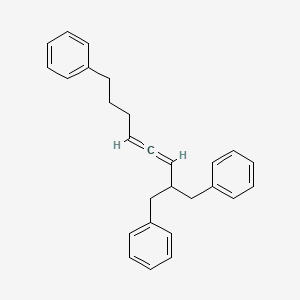
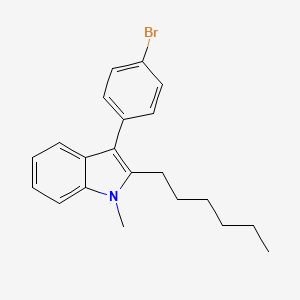



![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)

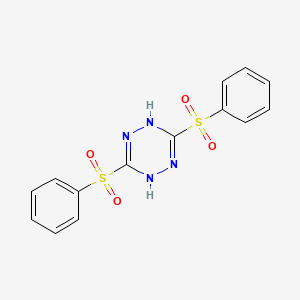
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)
